1H and 13C NMR chemical shifts for 3-Phenyl-1,2,4-thiadiazole
1H and 13C NMR chemical shifts for 3-Phenyl-1,2,4-thiadiazole
Structural Elucidation of 3-Phenyl-1,2,4-thiadiazole: An In-Depth Guide to 1 H and 13 C NMR Chemical Shifts
Executive Summary
The 1,2,4-thiadiazole scaffold is a highly privileged mesoionic heterocycle, frequently utilized in drug discovery as a bioisostere for pyrimidines and oxadiazoles due to its excellent membrane permeability and enhanced liposolubility imparted by the sulfur atom[1]. For medicinal chemists and drug development professionals, the precise structural elucidation of 3-phenyl-1,2,4-thiadiazole and its C5-substituted derivatives is a critical quality control step.
This whitepaper provides a comprehensive analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 3-phenyl-1,2,4-thiadiazoles. By mapping the electronic architecture of the ring to its spectral outputs, this guide establishes a self-validating framework for experimental synthesis and characterization.
Electronic Architecture and NMR Causality
The 1,2,4-thiadiazole ring is characterized by a pronounced electron deficiency. The presence of two electronegative nitrogen atoms and one sulfur atom creates an asymmetric withdrawal of electron density across the five-membered ring.
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The C5 Position: Flanked directly by the sulfur atom (S1) and an imine-like nitrogen (N4), the C5 carbon is severely deshielded. This localized electron depletion results in extreme downfield shifts in both proton and carbon NMR spectra[2].
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The C3 Position: Situated between the two nitrogen atoms (N2 and N4), the C3 carbon is also deshielded but benefits marginally from cross-conjugation with the adjacent phenyl ring, placing its resonance slightly upfield relative to C5[2].
Understanding this causality is essential: any nucleophilic substitution at the highly reactive C5 position will predictably alter the electronic shielding of the entire ring system, providing a reliable diagnostic marker for reaction success.
Electronic shielding effects governing the NMR chemical shifts of 3-phenyl-1,2,4-thiadiazole.
1 H NMR Chemical Shifts: Diagnostic Markers
In proton NMR, the chemical shifts of 1,2,4-thiadiazoles appear significantly downfield compared to standard benzenoid aromatics. The most critical diagnostic feature of the parent 3-phenyl-1,2,4-thiadiazole is the C5 proton , which resonates at an extreme downfield shift of δ 9.9 ppm [2].
When functionalizing the C5 position—a common workflow in the synthesis of kinase inhibitors[1]—the disappearance of this δ 9.9 ppm singlet serves as the primary self-validating checkpoint. The remaining phenyl protons typically resolve into a two-proton multiplet (ortho) and a three-proton multiplet (meta/para), whose exact shifts fluctuate based on the electron-donating or withdrawing nature of the new C5 substituent.
Table 1: 1 H NMR Chemical Shifts of 3-Phenyl-1,2,4-thiadiazole Derivatives
Data acquired in CDCl 3 at 400 MHz unless otherwise noted.
| Compound | C5 Substituent Signal (δ ppm) | Phenyl ortho-H (δ ppm) | Phenyl meta/para-H (δ ppm) | Ref |
| 3-Phenyl-1,2,4-thiadiazole | 9.90 (s, 1H, C5-H) | ~8.20 - 8.35 (m, 2H) | ~7.45 - 7.55 (m, 3H) | [2] |
| 5-Chloro-3-phenyl-1,2,4-thiadiazole | N/A | 8.22 – 8.28 (m, 2H) | 7.45 – 7.70 (m, 3H) | |
| 5-Amino-3-phenyl-1,2,4-thiadiazole | 5.98 (br s, 2H, NH 2 ) | 8.13 (m, 2H) | 7.33 – 7.53 (m, 3H) | [3] |
| 5-Formyl-3-phenyl-1,2,4-thiadiazole | 10.19 (s, 1H, CHO) | 8.33 (m, 2H) | 7.52 (m, 3H) | [4] |
| 5-(4-Methylpiperazin-1-yl)-... | 3.62 (t), 2.54 (t), 2.35 (s) | 8.17 – 8.21 (m, 2H) | 7.38 – 7.43 (m, 3H) |
13 C NMR Chemical Shifts: Core Scaffold Mapping
Carbon-13 NMR provides a definitive map of the heterocycle's oxidation state and substitution pattern. The published literature establishes strict boundaries for the core carbons: C3 resonates between δ 148–188 ppm , while the more electron-deficient C5 resonates between δ 161–201 ppm [2].
The heavy-atom effect of halogens, or the resonance donation from amines, directly impacts these values. For instance, chlorination at C5 (yielding 5-chloro-3-phenyl-1,2,4-thiadiazole) shifts the C5 carbon to δ 172.9 ppm. Conversely, a strongly electron-withdrawing formyl group pushes the C5 carbon downfield to δ 184.3 ppm[4].
Table 2: 13 C NMR Chemical Shifts of 3-Phenyl-1,2,4-thiadiazole Derivatives
Data acquired in CDCl 3 at 101 MHz unless otherwise noted.
| Compound | C5 (δ ppm) | C3 (δ ppm) | Phenyl C q (δ ppm) | Phenyl CH (δ ppm) | Ref |
| General Core Range | 161.0 – 201.0 | 148.0 – 188.0 | ~130.0 - 135.0 | ~127.0 - 131.0 | [2] |
| 5-Chloro-3-phenyl-1,2,4-thiadiazole | 172.9 | 172.1 | 131.9 | 130.9, 128.8, 128.1 | |
| 5-Formyl-3-phenyl-1,2,4-thiadiazole | 184.3 | 175.1 | 131.9 | 131.0, 128.9, 128.3 | [4] |
| 5-(4-Methylpiperazin-1-yl)-... | 185.1 | 170.3 | 133.5 | 129.8, 128.4, 128.0 | |
| 3-Phenyl-1,2,4-thiadiazole-5-ol * | 180.0 | 155.1 | 129.0 | 131.8, 129.4, 127.0 |
*Acquired in d 6 -DMSO.
Experimental Protocols: Synthesis & NMR Validation
To achieve high-purity derivatives suitable for precise NMR characterization, traditional batch synthesis often suffers from side reactions due to the high reactivity of trichloromethanesulfenyl chloride. The continuous flow methodology developed by the Baxendale Group provides a superior, self-validating protocol for synthesizing the critical intermediate, 5-chloro-3-phenyl-1,2,4-thiadiazole.
Step-by-Step Methodology: Continuous Flow Synthesis & Characterization
Phase 1: Precursor Preparation
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Prepare a 0.45 M stock solution of trichloromethanesulfenyl chloride in ethyl acetate (EtOAc).
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Prepare a 0.4 M stock solution of benzamidine hydrochloride in 1.5 M aqueous NaOH.
Phase 2: Continuous Flow Execution
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Inject the solutions into the sample loops (2–5 mL) of a Vapourtec R-series (or equivalent) flow system.
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Pump both streams at equal flow rates (0.33 mL/min) and combine them at a T-piece.
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Direct the combined stream into two successive tubular flow reactors (10 mL each) maintained at room temperature.
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Pass the exiting stream through a back-pressure regulator set to 75 psi before collection.
Phase 3: Isolation and Purification
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Extract the collected mixture with water ( 3×10 mL).
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Dry the organic layer over anhydrous Na 2 SO 4 , filter, and evaporate to dryness.
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Purify the residue via silica gel column chromatography using an EtOAc/hexanes gradient (5:95 to 10:90). Evaporate volatiles to yield 5-chloro-3-phenyl-1,2,4-thiadiazole as a yellow oil (approx. 80% yield).
Phase 4: NMR Self-Validation Protocol
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Dissolve ~15-20 mg of the purified oil in 0.6 mL of CDCl 3 containing 0.03% v/v TMS as an internal standard.
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Acquire the 1 H NMR spectrum (400 MHz). Validation Checkpoint: Ensure the complete absence of a singlet at δ 9.9 ppm. The presence of multiplets at δ 8.22–8.28 (2H) and δ 7.45–7.70 (3H) confirms the intact phenyl ring.
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Acquire the 13 C NMR spectrum (101 MHz). Validation Checkpoint: Confirm the presence of two closely spaced downfield quaternary carbons at δ 172.9 (C5) and δ 172.1 (C3).
Self-validating continuous flow synthesis and NMR characterization workflow.
References
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A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles. Durham University.
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[3] 5-Amino-3-phenyl-1,2,4-thiadiazole 1H NMR. ChemicalBook. 3
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[1] Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH).1
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[4] Heteroarylnitrones as Drugs for Neurodegenerative Diseases: Synthesis, Neuroprotective Properties, and Free Radical Scavenger Properties. Journal of Medicinal Chemistry (ACS Publications). 4
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 5-Amino-3-phenyl-1,2,4-thiadiazole(17467-15-1) 1H NMR [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
